

Foundational Principles of Antibody-Drug Conjugate Design: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *AcLys-PABC-VC-Aur0101
intermediate-1*

Cat. No.: *B12383247*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a powerful and rapidly evolving class of targeted therapeutics, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. This guide provides an in-depth exploration of the core principles underpinning ADC design, offering a technical resource for professionals in the field of drug development.

The Tripartite Structure of Antibody-Drug Conjugates

The efficacy and safety of an ADC are critically dependent on the interplay of its three primary components: the monoclonal antibody (mAb), the cytotoxic payload, and the linker that connects them.^{[1][2][3]} The overarching goal is to create a stable conjugate that can selectively target and eliminate cancer cells while minimizing systemic toxicity.^[4]

The Monoclonal Antibody: The Guiding Missile

The monoclonal antibody serves as the targeting component of the ADC, responsible for recognizing and binding to a specific antigen on the surface of tumor cells.^{[5][6]} The selection of an appropriate target antigen and a corresponding high-affinity antibody is the foundational step in ADC design.^{[7][8]}

Key Considerations for Antibody and Target Selection:

- **Target Antigen Specificity and Expression:** The ideal target antigen should be highly and homogenously expressed on the surface of tumor cells with minimal or no expression on healthy tissues to reduce off-target toxicity.[\[3\]](#)[\[8\]](#)
- **Internalization:** Upon binding to the target antigen, the ADC-antigen complex must be efficiently internalized by the cell, typically through receptor-mediated endocytosis, to deliver the payload intracellularly.[\[5\]](#)[\[9\]](#)
- **Antibody Isotype:** The choice of antibody isotype, most commonly IgG1, is crucial as it influences effector functions such as Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC), which can contribute to the overall anti-tumor activity.[\[7\]](#)[\[10\]](#) Humanized or fully human antibodies are preferred to minimize immunogenicity.[\[7\]](#)[\[8\]](#)

The Cytotoxic Payload: The Warhead

The payload is the pharmacologically active component of the ADC, responsible for inducing cell death upon its release within the target cell.[\[11\]](#)[\[12\]](#) Due to the targeted delivery mechanism, payloads used in ADCs are typically highly potent, with cytotoxic effects in the sub-nanomolar range.[\[12\]](#)[\[13\]](#)

Classes of Cytotoxic Payloads:

The majority of payloads currently used in approved and clinical-stage ADCs fall into two main categories based on their mechanism of action:

- **Microtubule Inhibitors:** These agents disrupt the dynamics of microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[\[5\]](#)[\[12\]](#)
 - **Auristatins:** Synthetic analogs of dolastatin 10, such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF).[\[13\]](#)
 - **Maytansinoids:** Derivatives of the microbial product maytansine, such as DM1 and DM4.[\[13\]](#)

- DNA-Damaging Agents: These payloads induce cell death by causing irreparable damage to the cellular DNA.[\[5\]](#)[\[12\]](#)
 - Calicheamicins: Eneidyne antibiotics that cause double-strand DNA breaks.[\[14\]](#)
 - Duocarmycins and Pyrrolobenzodiazepines (PBDs): DNA alkylating agents that bind to the minor groove of DNA.[\[3\]](#)[\[14\]](#)
 - Topoisomerase I Inhibitors: Camptothecin analogs like SN-38 and deruxtecan (DXd) that prevent DNA religation.[\[14\]](#)

Key Characteristics of an Ideal Payload:

- High Potency: Sufficiently cytotoxic to kill target cells at low intracellular concentrations.[\[11\]](#)[\[13\]](#)[\[15\]](#)
- Chemical Stability: Must remain stable while conjugated to the antibody in circulation.[\[11\]](#)[\[13\]](#)
- Solubility: Adequate solubility to facilitate conjugation and prevent aggregation of the final ADC product.[\[1\]](#)[\[15\]](#)
- Functional Group for Conjugation: Must possess a modifiable functional group for attachment to the linker without compromising its cytotoxic activity.[\[13\]](#)[\[15\]](#)
- Bystander Effect: For some applications, the ability of the released payload to diffuse out of the target cell and kill neighboring antigen-negative tumor cells can be advantageous.[\[13\]](#)[\[15\]](#) This is particularly relevant in tumors with heterogeneous antigen expression.[\[10\]](#)

The Linker: The Crucial Connection

The linker is a critical component that covalently connects the payload to the antibody. Its design plays a pivotal role in the overall stability, efficacy, and safety of the ADC.[\[4\]](#)[\[16\]](#)[\[17\]](#) An ideal linker must be stable in the systemic circulation to prevent premature release of the payload, which could lead to systemic toxicity, yet be efficiently cleaved to release the active drug within the target tumor cell.[\[9\]](#)[\[16\]](#)[\[17\]](#)

Types of Linkers:

Linkers are broadly categorized into two main types: cleavable and non-cleavable.

- **Cleavable Linkers:** These linkers are designed to be cleaved by specific conditions present within the tumor microenvironment or inside the cancer cell.[\[18\]](#)
 - **Enzymatically-cleavable linkers:** These are among the most common types and are designed to be substrates for enzymes that are abundant in the lysosomes of tumor cells, such as cathepsin B.[\[1\]](#) A widely used example is the valine-citrulline (Val-Cit) dipeptide linker.[\[1\]](#)[\[18\]](#)
 - **pH-sensitive linkers:** These linkers utilize acid-labile chemical bonds, such as hydrazones, that are hydrolyzed in the acidic environment of endosomes and lysosomes (pH 4.5-5.5).[\[16\]](#)
 - **Glutathione-sensitive linkers:** These contain disulfide bonds that are cleaved in the reducing environment of the cytoplasm, which has a higher concentration of glutathione than the bloodstream.[\[9\]](#)
- **Non-cleavable Linkers:** These linkers do not contain a specific cleavage site and rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release the payload, which remains attached to the linker and a single amino acid residue.[\[1\]](#)[\[18\]](#) A common example is the thioether linker.[\[19\]](#)

The choice between a cleavable and non-cleavable linker depends on the specific payload, target, and desired mechanism of action.

Conjugation Chemistry: Assembling the ADC

The method used to attach the linker-payload to the antibody is a critical determinant of the final ADC's properties, including its homogeneity, stability, and therapeutic index.[\[20\]](#)[\[21\]](#)

Conjugation Strategies:

- **Non-Specific Conjugation:** Early ADC development relied on the random conjugation to endogenous amino acid residues on the antibody, primarily the ϵ -amino groups of lysines or the thiol groups from reduced interchain disulfide bonds.[\[22\]](#)

- Lysine Conjugation: A single antibody contains numerous surface-accessible lysines, leading to a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites.[\[22\]](#)
- Cysteine Conjugation: This method involves the reduction of interchain disulfide bonds to generate reactive thiol groups for conjugation. While it offers more control than lysine conjugation, it can still result in a heterogeneous product.[\[20\]](#)
- Site-Specific Conjugation: More advanced techniques aim to produce homogeneous ADCs with a defined DAR and specific conjugation sites.[\[20\]](#)[\[21\]](#)[\[22\]](#) This leads to improved pharmacokinetics, a wider therapeutic window, and simplified manufacturing.[\[21\]](#)[\[23\]](#)
- Engineered Cysteines: This involves introducing cysteine mutations at specific sites on the antibody sequence to create defined points of attachment.[\[23\]](#)
- Enzymatic Conjugation: Enzymes like sortase A can be used to attach the linker-payload to a specific recognition sequence engineered into the antibody.[\[20\]](#)
- Glycan Remodeling: The native glycans on the antibody can be enzymatically modified to introduce reactive sites for conjugation.[\[20\]](#)
- Incorporation of Non-natural Amino Acids: Genetic engineering can be used to incorporate non-natural amino acids with unique reactive groups into the antibody sequence, allowing for highly specific conjugation.[\[22\]](#)

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of payload molecules conjugated to a single antibody.[\[24\]](#)[\[25\]](#) A low DAR may result in suboptimal potency, while a high DAR can negatively impact pharmacokinetics, stability, and increase the risk of off-target toxicity.[\[3\]](#)[\[25\]](#) Site-specific conjugation methods allow for precise control over the DAR.[\[20\]](#)

Mechanism of Action of Antibody-Drug Conjugates

The therapeutic effect of an ADC is a multi-step process that begins with systemic administration and culminates in the targeted killing of cancer cells.[\[5\]](#)[\[9\]](#)

The journey of an ADC involves the following key steps:

- **Circulation and Targeting:** Following intravenous administration, the ADC circulates in the bloodstream and extravasates into the tumor tissue.[\[26\]](#) The antibody component then specifically binds to its target antigen on the surface of cancer cells.[\[9\]](#)[\[10\]](#)
- **Internalization:** The ADC-antigen complex is internalized into the cell through receptor-mediated endocytosis, forming an endosome.[\[5\]](#)[\[9\]](#)
- **Lysosomal Trafficking and Payload Release:** The endosome containing the ADC fuses with a lysosome.[\[5\]](#) Inside the lysosome, the ADC is processed to release the cytotoxic payload. For cleavable linkers, this occurs through enzymatic cleavage or hydrolysis in the acidic environment.[\[9\]](#)[\[19\]](#) For non-cleavable linkers, the antibody is degraded by proteases, releasing the payload-linker-amino acid complex.[\[17\]](#)
- **Payload-Induced Cytotoxicity:** The released payload then diffuses or is transported into the cytoplasm or nucleus, where it interacts with its intracellular target (e.g., microtubules or DNA) to induce cell cycle arrest and apoptosis.[\[5\]](#)
- **Bystander Killing (for some ADCs):** If the released payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the bystander effect.[\[10\]](#)[\[13\]](#)

Quantitative Data in ADC Design

Quantitative data is essential for the rational design and optimization of ADCs. The following tables summarize key quantitative parameters for approved ADCs, linker stability, and payload potency.

Table 1: Characteristics of Selected FDA-Approved Antibody-Drug Conjugates

ADC Name (Brand Name)	Target Antigen	Antibody Isotype	Linker Type	Payload	Average DAR	Indication (s)
Gemtuzumab ozogamicin (Mylotarg®)	CD33	IgG4	Cleavable (Hydrazon e)	Calicheami cin	~2-3	Acute Myeloid Leukemia
Brentuximab vedotin (Adcetris®)	CD30	IgG1	Cleavable (Val-Cit)	MMAE	~4	Hodgkin Lymphoma , T-cell Lymphoma s
Ado-trastuzumab emtansine (Kadcyla®)	HER2	IgG1	Non-cleavable (Thioether)	DM1	~3.5	HER2+ Breast Cancer
Inotuzumab ozogamicin (Besponsa®)	CD22	IgG4	Cleavable (Hydrazon e)	Calicheami cin	~6	B-cell Acute Lymphobla stic Leukemia
Enfortumab vedotin (Padcev®)	Nectin-4	IgG1	Cleavable (Val-Cit)	MMAE	~3.8	Urothelial Cancer
Fam-trastuzumab deruxtecan -nxki (Enhertu®)	HER2	IgG1	Cleavable (Peptide)	Deruxtecan (DXd)	~8	HER2+ Breast Cancer, Gastric Cancer

Sacituzumab govitecan-hziy (Trodelvy®)	Trop-2	IgG1k	Cleavable (Hydrolizable)	SN-38	~7.6	Triple-Negative Breast Cancer, Urothelial Cancer
Polatuzumab vedotin-piiq (Polivy®)	CD79b	IgG1	Cleavable (Val-Cit)	MMAE	~3.5	Diffuse Large B-cell Lymphoma
Belantamab mafodotin-blmf (Blenrep®)	BCMA	IgG1	Cleavable (Val-Cit)	MMAF	~4	Multiple Myeloma
Loncastuximab tesirine-lpyl (Zynlonta®)	CD19	IgG1	Cleavable (Val-Ala)	PBD Dimer	~2	Large B-cell Lymphoma
Tisotumab vedotin-tftv (Tivdak®)	Tissue Factor	IgG1	Cleavable (Val-Cit)	MMAE	~4	Cervical Cancer
Mirvetuximab soravtansine (Elahere®)	Folate Receptor α	IgG1	Cleavable (Disulfide)	DM4	~3.4	Ovarian Cancer

(Data compiled from multiple sources, including[\[13\]](#)[\[16\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#))

Table 2: Comparative Stability of ADC Linkers in Plasma

Linker Type	Cleavage Mechanism	Relative Plasma Stability	Representative Half-life
Hydrazone	Acid Hydrolysis	Low to Moderate	Hours to a few days
Disulfide	Reduction (Glutathione)	Moderate	Varies significantly with steric hindrance
Val-Cit Dipeptide	Enzymatic (Cathepsin B)	High	~6-10 days in mice and monkeys[17]
Thioether (Non-cleavable)	Proteolytic Degradation	Very High	Primarily dependent on antibody half-life
β -glucuronide	Enzymatic (β -glucuronidase)	High	Data emerging from newer ADCs

(Data compiled from multiple sources, including[9][11][12][17])

Table 3: In Vitro Potency (IC50) of Common ADC Payloads in Cancer Cell Lines

Payload Class	Payload Example	Target	Representative IC50 Range (nM)	Cell Line Examples
Auristatins	MMAE	Tubulin	0.1 - 10	Various breast, lung, and hematological cancer cell lines
MMAF	Tubulin	0.1 - 20	Similar to MMAE, but generally less potent due to lower cell permeability	
Maytansinoids	DM1	Tubulin	0.02 - 5	HER2-positive breast cancer cell lines (e.g., SK-BR-3, BT-474)
DM4	Tubulin	0.01 - 10	Ovarian and other solid tumor cell lines	
Calicheamicins	Calicheamicin γ 1	DNA	0.001 - 0.1	Leukemia and lymphoma cell lines (e.g., HL-60)
PBDs	PBD Dimer	DNA	0.001 - 0.05	Various solid and hematological cancer cell lines
Camptothecins	SN-38	Topoisomerase I	1 - 50	Colon, breast, and lung cancer cell lines
Deruxtecan (DXd)	Topoisomerase I	0.1 - 10	HER2-expressing cell lines	

(IC50 values are highly dependent on the specific cell line and assay conditions. Data compiled from multiple sources, including[\[7\]](#)[\[14\]](#)[\[15\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#))

Key Experimental Protocols in ADC Development

The preclinical evaluation of ADCs involves a series of in vitro and in vivo assays to characterize their efficacy and safety.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

Objective: To determine the potency (IC50) of an ADC in killing target antigen-positive cancer cells.

Methodology:

- **Cell Seeding:** Seed target antigen-positive and antigen-negative (as a control) cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
- **ADC Treatment:** Prepare serial dilutions of the ADC, the unconjugated antibody, and the free payload. Treat the cells with the different concentrations and include untreated cells as a control.
- **Incubation:** Incubate the plates for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-120 hours).
- **Viability Assessment:**
 - **MTT Assay:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product. After a 2-4 hour incubation, solubilize the formazan crystals with a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.
 - **XTT Assay:** Add XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution (with an electron coupling agent) to each well. Viable cells will reduce XTT to a water-soluble orange formazan product. After a 2-4 hour incubation, measure the absorbance at 450-500 nm.

- **Data Analysis:** Calculate the percentage of cell viability relative to the untreated control for each concentration. Plot the cell viability against the logarithm of the ADC concentration and use a non-linear regression model to determine the IC50 value.

In Vitro Bystander Effect Assay

Objective: To assess the ability of an ADC to kill neighboring antigen-negative cells.

Methodology:

- **Co-culture Setup:** Seed a mixture of antigen-positive and antigen-negative cells in 96-well plates. The antigen-negative cells are typically engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification. The ratio of antigen-positive to antigen-negative cells can be varied.
- **ADC Treatment:** Treat the co-culture with serial dilutions of the ADC.
- **Incubation:** Incubate the plates for an appropriate duration (e.g., 96-144 hours).
- **Quantification of Bystander Killing:**
 - **Fluorescence Imaging/Microscopy:** Acquire images of the wells using a fluorescence microscope or a high-content imaging system. Quantify the number of viable GFP-positive (antigen-negative) cells in the ADC-treated wells compared to the untreated controls.
 - **Flow Cytometry:** Harvest the cells and analyze them by flow cytometry. Use the fluorescent signal to gate on the antigen-negative population and a viability dye (e.g., propidium iodide) to determine the percentage of dead antigen-negative cells.
- **Data Analysis:** Plot the viability of the antigen-negative cells as a function of ADC concentration to determine the extent of the bystander effect.

In Vivo Efficacy Study (Xenograft Mouse Model)

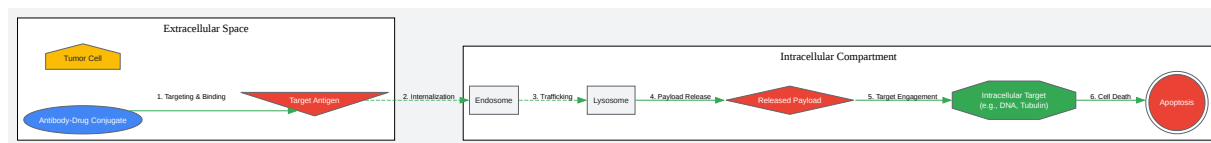
Objective: To evaluate the anti-tumor activity of an ADC in a living organism.

Methodology:

- **Tumor Implantation:** Subcutaneously implant human tumor cells (that express the target antigen) into immunocompromised mice (e.g., nude or SCID mice).
- **Tumor Growth Monitoring:** Monitor the tumor growth regularly by measuring the tumor volume with calipers.
- **Treatment Initiation:** Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups: vehicle control, ADC, unconjugated antibody, and potentially a positive control chemotherapy agent.
- **ADC Administration:** Administer the treatments, typically via intravenous injection, according to a predefined dosing schedule (e.g., once a week for three weeks).
- **Efficacy Assessment:**
 - **Tumor Growth Inhibition:** Continue to monitor tumor volume in all groups throughout the study. The primary endpoint is often the inhibition of tumor growth in the ADC-treated group compared to the control group.
 - **Body Weight and Clinical Observations:** Monitor the body weight of the mice and observe for any signs of toxicity.
- **Data Analysis:** Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for the ADC-treated group. Statistical analysis is performed to determine the significance of the anti-tumor effect. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry).^{[6][21][32][33][34]}

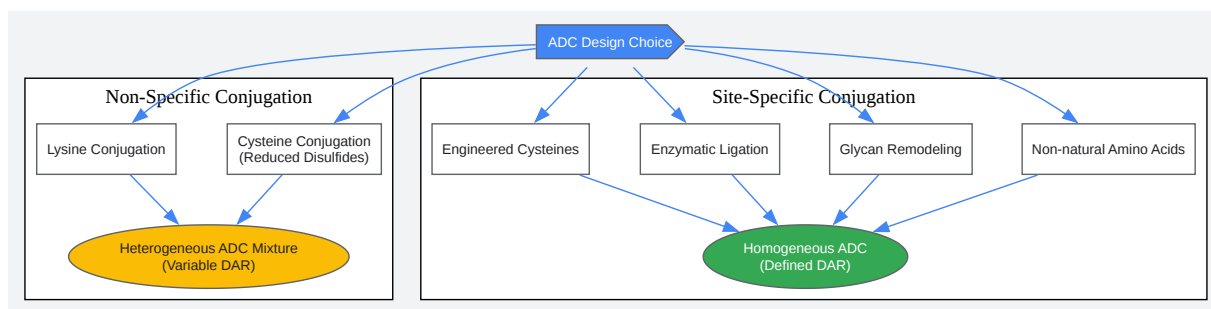
Visualizing Key Concepts in ADC Design

The following diagrams, generated using the DOT language for Graphviz, illustrate fundamental processes and pathways in ADC functionality.



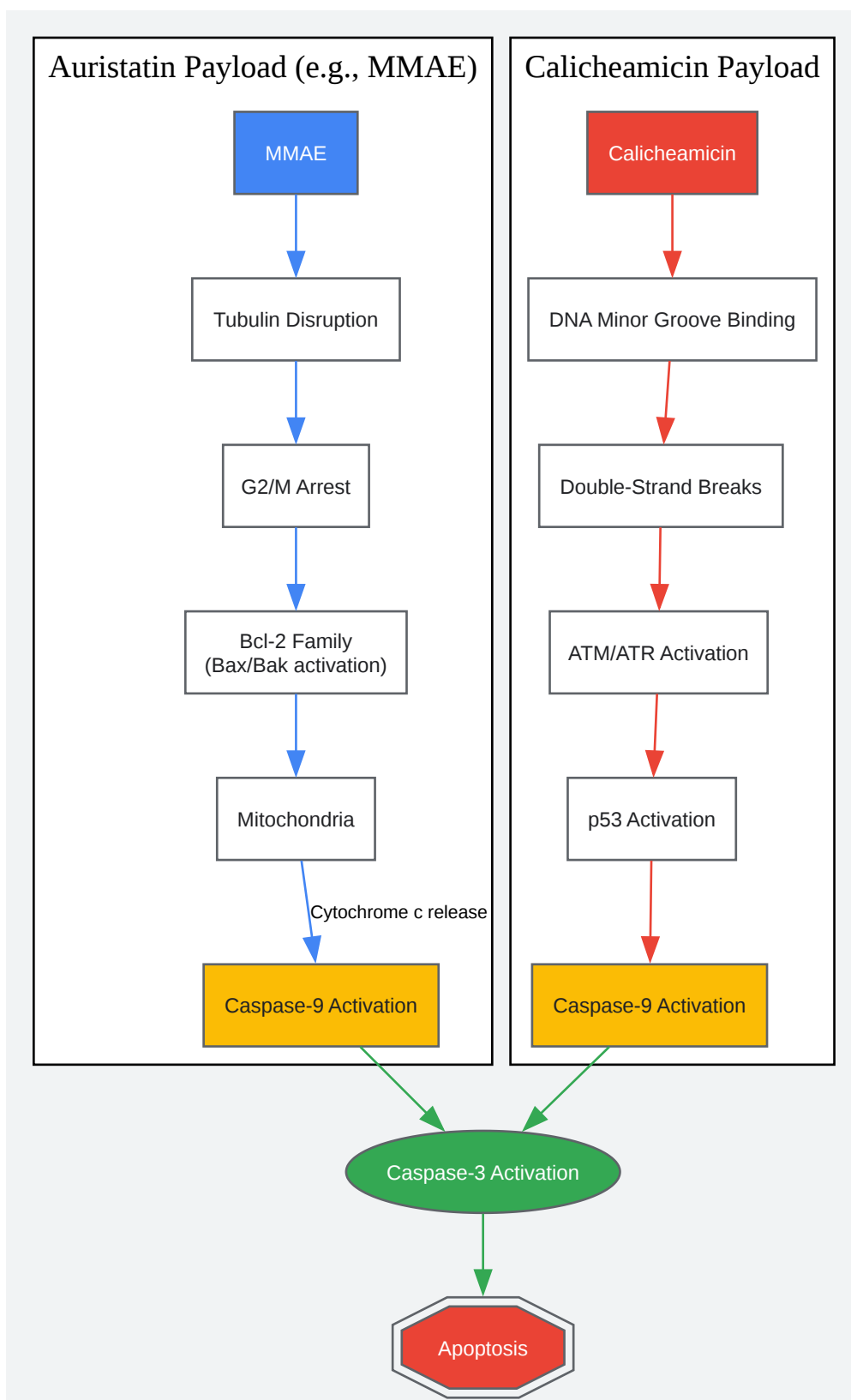
[Click to download full resolution via product page](#)

Caption: General mechanism of action of an Antibody-Drug Conjugate.



[Click to download full resolution via product page](#)

Caption: Overview of ADC conjugation strategies.



[Click to download full resolution via product page](#)

Caption: Simplified signaling pathways for ADC-induced apoptosis.

Conclusion and Future Directions

The design of antibody-drug conjugates is a multidisciplinary endeavor that requires careful optimization of each component to achieve a safe and effective therapeutic. The continuous innovation in antibody engineering, linker chemistry, payload development, and conjugation technologies is expanding the potential of ADCs to treat a wider range of cancers.[23][31][33] Future generations of ADCs may incorporate novel payloads with different mechanisms of action, bispecific antibodies for enhanced tumor targeting, and innovative strategies to overcome drug resistance.[23][33] As our understanding of the intricate interplay between the ADC components and tumor biology deepens, the rational design of these complex biotherapeutics will continue to drive progress in precision oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. graphviz.org [graphviz.org]
- 9. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 10. devtoolsdaily.com [devtoolsdaily.com]

- 11. researchgate.net [researchgate.net]
- 12. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. DNA damaging agent-based antibody-drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 21 Approved ADCs Worldwide: The Ultimate Guide (Updated 2025) - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 17. researchgate.net [researchgate.net]
- 18. Calicheamin-mediated DNA damage in a reconstituted nucleosome is not affected by histone acetylation: the role of drug structure in the target recognition process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Calicheamicin - Wikipedia [en.wikipedia.org]
- 20. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 21. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Exclusive production of bistranded DNA damage by calicheamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
- 25. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. An Insight into FDA Approved Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. precisepeg.com [precisepeg.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]

- 31. Item - Table S1-S7 from Antibody-Drug Conjugates with a Novel Self-immolative Moiety Overcome Resistance in Colon and Lung Cancer - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 32. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Foundational Principles of Antibody-Drug Conjugate Design: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12383247#foundational-principles-of-antibody-drug-conjugate-design]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com